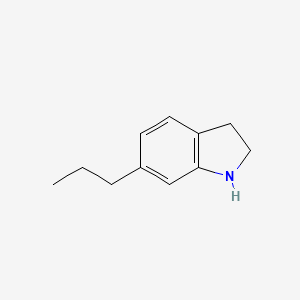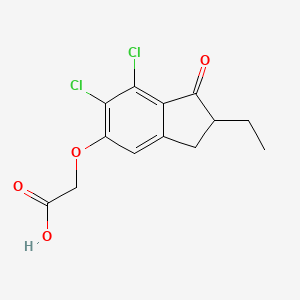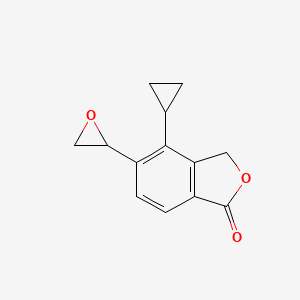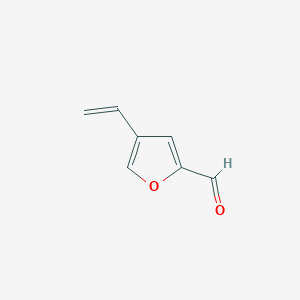
6-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-ol is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzofuran core with a hydroxypropyl group attached, which may influence its chemical behavior and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzofuran derivatives.
Hydroxypropylation: The introduction of the hydroxypropyl group is achieved through a nucleophilic substitution reaction. This involves reacting the benzofuran derivative with a suitable hydroxypropylating agent under basic conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and minimize costs, as well as implementing efficient purification processes to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
6-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzofuran core can be reduced under specific conditions to form dihydrobenzofurans.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield aldehydes or carboxylic acids, while reduction of the benzofuran core may produce dihydrobenzofurans.
科学的研究の応用
6-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 6-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-ol involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may enhance its solubility and bioavailability, allowing it to effectively interact with biological targets. The benzofuran core is known to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2,3-Dihydro-5-benzofuranol: Lacks the hydroxypropyl group, which may result in different chemical and biological properties.
6-(3-Hydroxypropyl)-benzofuran: Similar structure but may have different reactivity due to the absence of the dihydro moiety.
Uniqueness
6-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-ol is unique due to the presence of both the hydroxypropyl group and the dihydrobenzofuran core
特性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
6-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C11H14O3/c12-4-1-2-8-7-11-9(3-5-14-11)6-10(8)13/h6-7,12-13H,1-5H2 |
InChIキー |
NBCPEELHRMPYFF-UHFFFAOYSA-N |
正規SMILES |
C1COC2=CC(=C(C=C21)O)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine,4-imidazo[1,2-a]pyridin-8-yl-](/img/structure/B8600098.png)
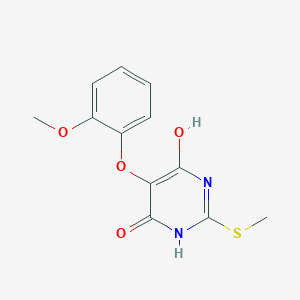
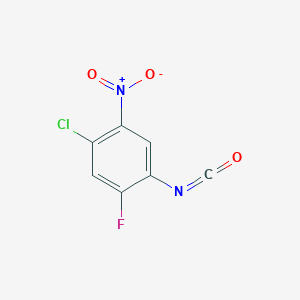
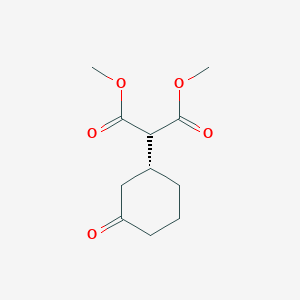
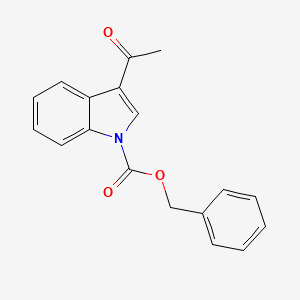
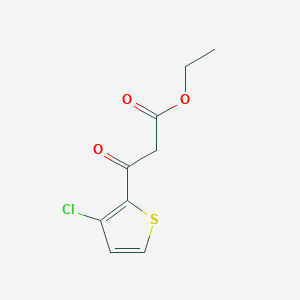
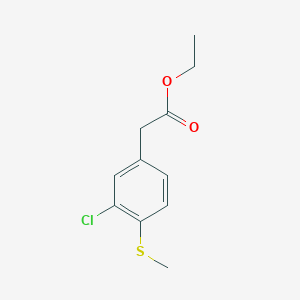

![2-[(2,3-Dimethylphenyl)methyl]oxirane](/img/structure/B8600186.png)

